6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid

Medicinal Chemistry Heterocyclic Building Blocks Structure-Activity Relationships

6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid (CAS 938137-33-8) is a heterocyclic building block belonging to the pyridazine-3-carboxylic acid family, featuring a pyrrolidine substituent at the 6-position of the pyridazine ring. With a molecular formula of C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol, this compound bears a free carboxylic acid at the 3-position, a structural arrangement that distinguishes it from regioisomeric 4-carboxylic acid analogs and chloro-substituted variants.

Molecular Formula C9H11N3O2
Molecular Weight 193.206
CAS No. 938137-33-8
Cat. No. B2851940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid
CAS938137-33-8
Molecular FormulaC9H11N3O2
Molecular Weight193.206
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C(=O)O
InChIInChI=1S/C9H11N3O2/c13-9(14)7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14)
InChIKeyOISOFZDSWCBOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid (CAS 938137-33-8): Procurement-Relevant Structural and Physicochemical Profile


6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid (CAS 938137-33-8) is a heterocyclic building block belonging to the pyridazine-3-carboxylic acid family, featuring a pyrrolidine substituent at the 6-position of the pyridazine ring . With a molecular formula of C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol, this compound bears a free carboxylic acid at the 3-position, a structural arrangement that distinguishes it from regioisomeric 4-carboxylic acid analogs and chloro-substituted variants . Its computed LogP of 0.775 and topological polar surface area (TPSA) of 66.32 Ų position it as a moderately lipophilic scaffold with potential for downstream derivatization in medicinal chemistry programs .

Why Generic Substitution Is Inadequate When Procuring 6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid


In-class pyridazine carboxylic acid building blocks cannot be freely interchanged because the position of the carboxylic acid substituent (3- vs. 4-position), the nature of the amine substituent (pyrrolidine vs. chlorine or hydrogen), and the physical form (free base vs. hydrochloride salt) each independently alter lipophilicity, hydrogen-bonding capacity, and reactivity profiles [1]. For the target compound, the pyrrolidine at position 6 contributes a calculated LogP increase of ~0.60 log units relative to the unsubstituted pyridazine-3-carboxylic acid parent (LogP 0.78 vs. 0.17), while the free carboxylic acid at position 3—rather than an ester or salt—determines its utility as a directly conjugatable handle in amide bond formation and bioconjugation workflows [1].

Quantitative Comparator Evidence for 6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid


Regiochemical Differentiation: 3-Carboxylic Acid vs. 4-Carboxylic Acid Pyridazine Isomers

6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid (CAS 938137-33-8) bears the carboxylic acid at the pyridazine 3-position, whereas its regioisomer 6-(pyrrolidin-1-yl)pyridazine-4-carboxylic acid (CAS 1437433-39-0) carries the acid at the 4-position . This regiochemical difference is functionally significant: pyridazine-3-carboxylic acid derivatives have been explicitly studied as kinase inhibitor scaffolds (e.g., DYRK1A with submicromolar IC₅₀) and as ligands for ruthenium complexation with demonstrated anti-biofilm activity, whereas 4-carboxylic acid analogs lack equivalent documented target engagement profiles [1][2]. The 3-COOH arrangement places the carboxylate in conjugation with the N2 nitrogen of the pyridazine ring, creating a distinct H-bond acceptor geometry (4 acceptors, TPSA 66.32 Ų) compared to the 4-COOH isomer, which presents a different spatial orientation of the acid moiety relative to the pyrrolidine substituent .

Medicinal Chemistry Heterocyclic Building Blocks Structure-Activity Relationships

Lipophilicity Advantage: LogP Comparison with Parent Pyridazine-3-carboxylic acid and 6-Chloro Analog

The target compound exhibits a computed LogP of 0.775, which represents a +0.60 log unit increase over the parent pyridazine-3-carboxylic acid (LogP 0.1748) [1]. This lipophilicity gain is directly attributable to the pyrrolidine substituent at the 6-position and is comparable to the 6-chloro analog (6-chloropyridazine-3-carboxylic acid, LogP 0.8282), which achieves similar lipophilicity through a chlorine atom rather than a saturated heterocycle [2]. The pyrrolidine substituent provides the lipophilicity enhancement without introducing the metabolic liability or toxicity concerns associated with aryl chlorides, while simultaneously contributing a tertiary amine center (pKa ~3.87 for the conjugate acid of the pyridazine ring) that can participate in salt-bridge interactions with biological targets [3].

Drug Design Physicochemical Property Optimization Lead Optimization

Physical Form Differentiation: Free Base vs. Hydrochloride Salt and Procurement Implications

The target compound is supplied as the free base (CAS 938137-33-8), which differs fundamentally from its hydrochloride salt counterpart (CAS 1240527-98-3) in lipophilicity, hydrogen-bonding capacity, and solubility characteristics . The free base has 4 H-bond acceptors and a LogP of 0.775, whereas the HCl salt introduces a 5th H-bond acceptor (the chloride counterion) and dramatically reduces LogP to -1.22, indicating substantially higher aqueous solubility but lower membrane permeability . The free base form additionally offers a directly accessible carboxylic acid handle for amide coupling and esterification without the need for a prior neutralization step, streamlining synthetic workflows .

Formulation Development Salt Selection Chemical Procurement

Purity Benchmarking and Vendor Quality Certification for Procurement Decisions

Commercially available purity specifications for the target compound range from 97% to ≥98% across multiple independent vendors, with MolCore offering NLT 98% purity under ISO certification and ChemScene supplying at ≥98% with full computational characterization . This compares favorably to the HCl salt form, which is typically offered at 95% purity by multiple vendors . Higher initial purity reduces the need for repurification prior to use in sensitive coupling reactions where residual amine or acid impurities could compromise yield or lead to side-product formation in parallel synthesis workflows.

Quality Control Vendor Qualification Chemical Procurement

Rotatable Bond and sp³ Fraction Comparison: Conformational Flexibility vs. Rigid Analogs

The target compound has 2 rotatable bonds (the carboxylic acid C-C bond and the pyrrolidine-N bond to pyridazine), yielding an Fsp³ (fraction of sp³-hybridized carbons) of 0.444 for the pyrrolidine-containing scaffold . This represents a deliberate balance between conformational restriction (the pyridazine ring is planar and rigid) and flexibility (the pyrrolidine ring adopts multiple puckered conformations), providing a favorable entropic profile for target binding compared to the fully aromatic 6-chloro analog (1 rotatable bond, Fsp³ approaching 0) [1]. The modest Fsp³ value aligns with lead-like chemical space recommendations (Fsp³ ≥ 0.36 for clinical candidates) without introducing excessive molecular complexity .

Molecular Design Conformational Analysis Lead-Likeness

Procurement-Driven Application Scenarios for 6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid


Kinase-Focused Medicinal Chemistry: Pyridazine-3-carboxylic acid as a Privileged Scaffold for ATP-Binding Site Inhibitors

Pyridazine-3-carboxylic acid derivatives have demonstrated submicromolar IC₅₀ values against DYRK1A kinase, establishing the 3-carboxylic acid pharmacophore as a validated hinge-binding motif [1]. The target compound, with its free 3-COOH and pyrrolidine at the 6-position, provides a direct starting point for amide-based elaboration of kinase inhibitor libraries. The LogP of 0.775 and TPSA of 66.32 Ų fall within recommended ranges for oral kinase inhibitors, while the pyrrolidine nitrogen offers a secondary derivatization site for property optimization . Researchers should prioritize this compound over 4-carboxylic acid regioisomers, which lack analogous kinase inhibition precedent.

Metal-Coordination Complexes and Anti-Biofilm Research: Leveraging the 3-Carboxylate Chelation Motif

Recent studies have demonstrated that pyridazine-3-carboxylic acid (pdz-3-COOH) forms stable ruthenium complexes with demonstrated anti-biofilm activity [2]. The target compound extends this capability by combining the 3-carboxylate chelation site with a pyrrolidine substituent that can modulate complex solubility and steric environment without interfering with metal coordination geometry. This scaffold is directly applicable to metallodrug discovery programs seeking to evaluate structure-activity relationships around the pyridazine ligand periphery.

Amide Coupling and Parallel Library Synthesis: Free Carboxylic Acid as a Direct Conjugation Handle

The free carboxylic acid at the 3-position, supplied at ≥98% purity (ChemScene, MolCore), enables direct HATU- or EDC-mediated amide coupling without the neutralization step required when procuring the HCl salt form . This workflow advantage is significant for parallel synthesis operations: eliminating the free-base liberation step reduces cycle time by one synthetic operation per library member and avoids yield loss associated with aqueous workup of the neutralization step. Purchasing groups should specify the free base (CAS 938137-33-8) rather than the HCl salt (CAS 1240527-98-3) when the intended downstream chemistry involves carboxylic acid derivatization.

Lead-Like Fragment and Screening Library Design: Balanced Physicochemical Properties for Hit Identification

With a molecular weight of 193.20 g/mol, LogP of 0.775, 2 rotatable bonds, and 4 H-bond acceptors, the target compound satisfies multiple lead-likeness criteria (MW < 250, LogP < 3, rotatable bonds ≤ 3) . Its Fsp³ of 0.444 introduces desirable three-dimensionality compared to fully planar pyridazine analogs, potentially improving target selectivity and reducing aromatic stacking-driven promiscuity. Procurement of this scaffold at gram scale from ISO-certified vendors (MolCore) supports its incorporation into diverse screening collections where balanced physicochemical properties are a selection criterion.

Quote Request

Request a Quote for 6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.